
8-Brom-4-hydroxy-6-(trifluormethyl)chinolin-3-carbonsäure
Übersicht
Beschreibung
“8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is C11H5BrF3NO3. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been prepared via multi-step reactions . These reactions involve various protocols such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The molecular weight of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 336.06 g/mol. More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in dieser Verbindung ist in der Pharmakologie von Bedeutung, da sie die biologische Aktivität und metabolische Stabilität von Medikamenten verbessert . Diese Verbindung könnte als Vorläufer bei der Synthese verschiedener von der FDA zugelassener Medikamente dienen, insbesondere solcher, die auf Krankheiten abzielen, bei denen Entzündungen eine Schlüsselrolle spielen, aufgrund ihrer potenziellen entzündungshemmenden Eigenschaften.
Synthese von bioaktiven Molekülen
Chinolin-Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt. Die fragliche Verbindung kann zur Synthese von bioaktiven Molekülen verwendet werden, die pharmakologische Eigenschaften wie antimikrobielle, antifungale oder Antikrebsaktivitäten aufweisen können .
Antimikrobielle Anwendungen
Derivate von 4-Hydroxy-8-trifluormethyl-chinolin wurden auf ihre antimikrobiellen Wirkungen getestet. Dies deutet darauf hin, dass unsere Verbindung modifiziert werden könnte, um neue antimikrobielle Mittel zu entwickeln, um resistente Bakterienstämme und andere Krankheitserreger zu bekämpfen .
Synthese von Analgetika
Die Verbindung hat ein mögliches Einsatzgebiet bei der Synthese von Analgetika wie Floctafenin. Diese Anwendung ist besonders wichtig bei der Entwicklung von Schmerzmitteln .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in these areas.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Eigenschaften
IUPAC Name |
8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFAJSMPJMFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



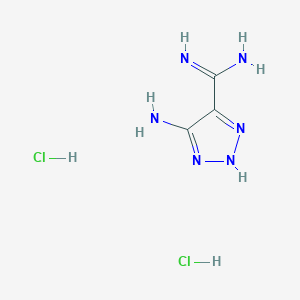
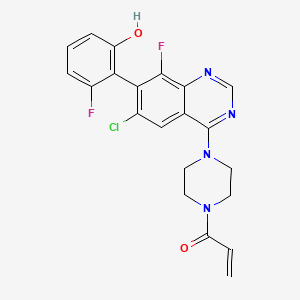

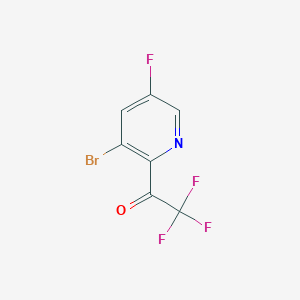
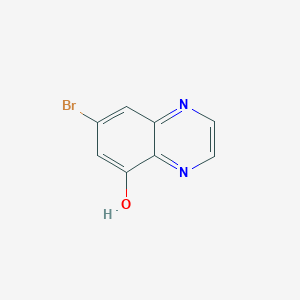
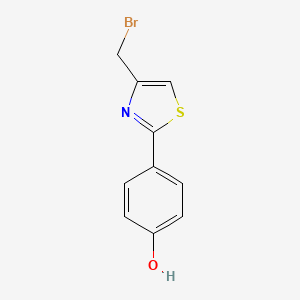

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
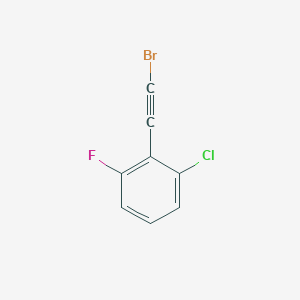
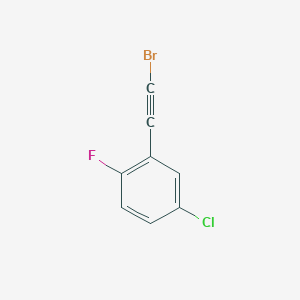

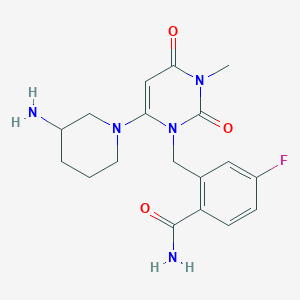
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)